Product packaging for 14-Methyleudistomin C(Cat. No.:)

14-Methyleudistomin C

Cat. No.: B1244860
M. Wt: 380.3 g/mol
InChI Key: UXXSAQIRPRDAQT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Methyleudistomin C is a bioactive, N-methylated beta-carboline alkaloid that was first isolated through bioassay-guided fractionation from the marine ascidian Eudistoma gilboverde . This natural product is characterized by its potent cytotoxic activity, demonstrating promising antitumor potential in preliminary biological evaluations. In vitro studies against a panel of four different human tumor cell lines have shown that this compound exhibits significant cytotoxic effects, with reported IC50 values of less than 1.0 microgram/mL . This consistent and potent activity across multiple cell lines highlights its broad-spectrum cytotoxicity and makes it a compelling candidate for researchers investigating novel anticancer agents. This compound belongs to the extensive and pharmacologically significant family of beta-carboline alkaloids. This class of tricyclic, indole-derived compounds is widely recognized for a diverse range of biological properties, including antitumor, antiviral, and antimicrobial activities . The mechanism of action for many beta-carbolines in an anticancer context often involves interactions with DNA (such as intercalation) and the inhibition of key enzymes like topoisomerases or cyclin-dependent kinases (CDKs) . Eudistomin analogs, in particular, represent an important area of study in medicinal chemistry for their unique structures and biological activities. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to handle this compound with care, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18BrN3OS B1244860 14-Methyleudistomin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18BrN3OS

Molecular Weight

380.3 g/mol

IUPAC Name

5-bromo-1-[(1S)-1-(dimethylamino)-2-methylsulfanylethyl]-9H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C16H18BrN3OS/c1-20(2)11(8-22-3)16-15-9(6-7-18-16)13-10(19-15)4-5-12(21)14(13)17/h4-7,11,19,21H,8H2,1-3H3/t11-/m1/s1

InChI Key

UXXSAQIRPRDAQT-LLVKDONJSA-N

Isomeric SMILES

CN(C)[C@H](CSC)C1=NC=CC2=C1NC3=C2C(=C(C=C3)O)Br

Canonical SMILES

CN(C)C(CSC)C1=NC=CC2=C1NC3=C2C(=C(C=C3)O)Br

Synonyms

14-methyleudistomidin C

Origin of Product

United States

Isolation and Initial Characterization

14-Methyleudistomin C, also referred to in some literature as 14-methyleudistomidin C, was first isolated from the marine ascidian Eudistoma gilboverde. acs.orgresearchgate.netacs.orgnih.gov This tunicate, collected from the Siaes Tunnel in Palau, was investigated following the observation of cytotoxic activity in its organic extract during a screening by the U.S. National Cancer Institute. acs.org Bioassay-guided fractionation of the extract led to the isolation of this compound along with several other new and known β-carboline alkaloids. acs.orgresearchgate.netacs.orgnih.gov

Spectroscopic Analysis for Structural Determination

The determination of the intricate molecular architecture of 14-Methyleudistomin C was accomplished through a comprehensive analysis of its spectroscopic data. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were pivotal in piecing together its structure.

High-resolution mass spectrometry (HRMS) was employed to determine the molecular formula of this compound. This technique provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers additional clues about the connectivity of atoms within the molecule.

Data from the primary literature would be inserted here to create a detailed table of mass spectrometry findings.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy were instrumental in elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals are used to identify different types of protons and their neighboring atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon signals help to distinguish between different types of carbon atoms, such as those in aromatic rings, aliphatic chains, and carbonyl groups.

The detailed ¹H and ¹³C NMR data for this compound, as reported in the primary literature, are presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data to be populated from the original research article)

Position Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data to be populated from the original research article)

Position Chemical Shift (δ) ppm

Structural Assignment and Comparison

The collective interpretation of the spectroscopic data allowed for the complete structural assignment of 14-Methyleudistomin C.

Based on the detailed analysis of its NMR and mass spectrometry data, the structure of this compound was elucidated as a methylated derivative of a β-carboline alkaloid.

The primary literature on the isolation and structural elucidation of this compound does not report the use of single-crystal X-ray crystallography for its definitive structural assignment. acs.orgresearchgate.netacs.orgnih.gov This technique, which provides an unambiguous three-dimensional structure of a molecule, relies on the ability to grow a suitable single crystal, which is not always feasible. The stereochemistry at a chiral center in this compound was tentatively assigned based on the comparison of its optical rotation with that of a known related compound. acs.org

The structure of this compound was further corroborated by comparing its spectroscopic data with those of known β-carboline analogues. acs.orgnih.gov This comparative approach is a standard practice in the structural elucidation of natural products, as it leverages the existing knowledge base of related compounds. The characteristic signals in the NMR spectra of this compound were consistent with the β-carboline scaffold found in other eudistomins and related alkaloids. The presence of a methyl group at position 14 was a key distinguishing feature.

Chemical Synthesis and Analog Development of 14 Methyleudistomin C

Semisynthetic Modifications of 14-Methyleudistomin C and its Eudistomin Congeners

Semisynthesis, the chemical modification of an isolated natural product, is a powerful tool for exploring structure-activity relationships (SAR) and developing new derivatives with improved biological profiles. mdpi.compreprints.org The eudistomin family has been the subject of various semisynthetic studies.

Researchers have targeted specific functional groups on the eudistomin skeleton to create libraries of new compounds.

N-Alkylation: The nitrogen atoms within the β-carboline skeleton are common sites for modification. For example, N-alkylation of the indole (B1671886) nitrogen (N-9) in Eudistomin Y derivatives was used to enhance the electron-donor effect and generate novel fluorescent probes for studying their subcellular localization. researchgate.net

Substitution on Aromatic Rings: Modifications on the phenyl ring of 1-aryl-β-carbolines are frequently explored. The synthesis of hydroxyl-methylated phenyl derivatives of Eudistomins Y represents a strategy to probe the impact of substitution on this part of the molecule. mdpi.com

Core Ring Modifications: Reactions such as oxidation and reduction can alter the core β-carboline structure, potentially leading to changes in pharmacological properties.

The primary goal of semisynthetic modification is often to enhance the desired biological activity or introduce new properties.

Enhancement of Cytotoxicity: Strategic modifications have been shown to boost the anticancer potential of eudistomins. In one study, the methylated precursors of Eudistomins Y₁–Y₇ were found to have superior cytotoxic activity against the MDA-231 breast carcinoma cell line compared to the final demethylated natural products. mdpi.com Furthermore, a synthetic derivative of Eudistomin K proved to be exceptionally potent against several leukemic cell lines. nih.gov

Introduction of New Activities: Chemical transformations can be used to direct the molecule towards new biological targets. For instance, β-carboline derivatives bearing a guanidinium (B1211019) group have been synthesized to target the Tat-TAR interaction in HIV-1, demonstrating inhibitory activity against the virus. researchgate.net This highlights how the eudistomin scaffold can be used as a template for developing agents with different therapeutic applications.

Derivatization at Specific Functional Groups

Design and Synthesis of Novel Analogs of this compound

The rational design and synthesis of novel analogs based on the this compound structure aim to create compounds with improved potency, selectivity, and drug-like properties. mdpi.com This involves simplifying the structure to ease synthesis or modifying key pharmacophores to optimize interactions with biological targets.

Scaffold-Inspired Design: The core structure of eudistomins serves as an inspiration for new chemotypes. Recognizing the aryl heteroaryl ketone as a key characteristic of Eudistomins Y, researchers designed and synthesized a series of simplified analogs. This led to the discovery of new leads with promising antifungal activity against plant pathogens like Sclerotinia sclerotiorum. acs.org

Probing Biological Targets: Analogs are often synthesized to investigate the mechanism of action. Six analogs of Eudistomin D were synthesized to examine their affinity and selectivity for different adenosine (B11128) receptors (A₁, A₂ₐ, and A₃), revealing that structural changes, such as isomerizing the β-carboline to a δ-carboline or N-methylation, significantly impacted receptor affinity. nih.gov

Development of Chemical Probes: Analogs can be designed as tools for chemical biology. By modifying the N-9 position of Eudistomin Y, a series of fluorescent derivatives were created. These probes, which retained antiproliferative activity, enabled the study of their subcellular localization, revealing that they specifically accumulate in the lysosomes of cancer cells. researchgate.net This provides crucial insight into their potential mechanism of action.

Rational Design Principles for Beta-Carboline Derivatives

The rational design of analogs based on the β-carboline scaffold, the core structure of this compound, is a key strategy in medicinal chemistry aimed at optimizing biological activity and drug-like properties. bohrium.comnih.gov The β-carboline framework is a versatile and privileged structure that can be systematically modified to explore structure-activity relationships (SAR). bohrium.commdpi.com

The fundamental approach involves the strategic introduction of various substituents at different positions of the tricyclic β-carboline ring system. Research has shown that modifications at the C-1, C-3, and N-9 positions can significantly influence the biological profile of the resulting derivatives. mdpi.commdpi.com For instance, the incorporation of nitrogen heterocycles, such as oxadiazole and piperazine (B1678402) moieties, at the C-3 position has been explored to enhance antitumor activity. mdpi.com Similarly, introducing acylhydrazone groups at the C-1 position has been investigated for developing novel antifungal agents. mdpi.com

A central principle in the design of these derivatives is the concept of molecular hybridization, where pharmacophoric fragments from different bioactive molecules are combined into a single new molecule. mdpi.com This strategy aims to create hybrid compounds with improved or novel mechanisms of action. The choice of substituents is often guided by the desire to improve physicochemical properties, such as water solubility, which can be a limiting factor for the therapeutic application of some β-carboline compounds. mdpi.com

The Pictet-Spengler reaction is a cornerstone in the synthesis of the β-carboline skeleton, reacting a tryptamine (B22526) derivative with an aldehyde or ketone. nih.govljmu.ac.uknih.gov The rational selection of these starting materials allows for planned diversity in the final products. For example, using different substituted benzaldehydes in the Pictet-Spengler reaction with L-tryptophan leads to a variety of C-1 substituted β-carboline derivatives, whose biological activities can then be evaluated to build SAR models. mdpi.com These models help in predicting which structural modifications are most likely to lead to enhanced potency or selectivity.

Table 1: Examples of Rationally Designed β-Carboline Derivatives and their Biological Activity This table is interactive. You can sort and filter the data.

Compound Modification Strategy Target/Activity Reported IC₅₀ Reference
8q Introduction of oxadiazole and piperazine moieties at C-3 Antitumor (PC-3 cells) 9.86 µM mdpi.comnih.gov
1-3 C-1 substituted β-carboline Cytotoxic (BGC-823 cells) 3.53 µg/mL nih.gov
1-3 C-1 substituted β-carboline Cytotoxic (MCF-7 cells) 5.75 µg/mL nih.gov
9n C-1 substituted acylhydrazone Antifungal (F. graminearum) 1.19 µg/mL mdpi.com
10o C-1 substituted acylhydrazone Antifungal (F. oxysporum) 1.05 µg/mL mdpi.com
3 δ-carboline analog of Eudistomin D Adenosine A₃ receptor affinity - nih.gov

Combinatorial Chemistry and Parallel Synthesis Approaches

To efficiently explore the vast chemical space around the β-carboline scaffold, researchers have turned to high-throughput synthetic techniques like combinatorial chemistry and parallel synthesis. researchgate.net These approaches enable the rapid generation of large libraries of related compounds, accelerating the discovery of derivatives with improved properties.

The Pictet-Spengler reaction is highly amenable to these methods. ljmu.ac.ukresearchgate.net Solid-phase synthesis has been successfully developed for creating libraries of 1,2,3,4-tetrahydro-β-carbolines, which are common precursors to the fully aromatic β-carboline ring. researchgate.net In this technique, a tryptophan-containing fragment is attached to a solid support (resin), which facilitates the purification process by simple filtration. The resin-bound tryptophan can then be reacted with a diverse array of aldehydes or ketones to produce a library of C-1 substituted tetrahydro-β-carbolines. researchgate.net This streamlined and automatable process is ideal for combinatorial applications. researchgate.net

Parallel synthesis, a related strategy, involves the simultaneous synthesis of a discrete series of compounds in separate reaction vessels. This method has been applied to the synthesis of eudistomin analogs. researchgate.net For example, iterative parallel synthesis was used to create and optimize a new class of antagonists based on a novel bromotyramine core, demonstrating the power of this approach in lead optimization. researchgate.net The synthesis of various eudistomin Y derivatives was achieved in a few steps, showcasing the efficiency of modern synthetic methodologies in producing a range of related natural products. researchgate.net These high-throughput strategies, combined with rational design principles, provide a powerful platform for developing analogs of complex natural products like this compound.

Table 2: Key Synthetic Reactions for β-Carboline Library Generation This table is interactive. You can sort and filter the data.

Reaction Description Application in Library Synthesis Key Features Reference
Pictet-Spengler Reaction Condensation of a β-arylethylamine (e.g., tryptophan) with an aldehyde or ketone followed by ring closure. Core reaction for generating the β-carboline and tetrahydro-β-carboline scaffold. Widely used in solid-phase and parallel synthesis. High versatility due to the commercial availability of numerous aldehydes/ketones. nih.govljmu.ac.ukresearchgate.net
Solid-Phase Synthesis Synthesis of compounds on an insoluble polymer support. Used to create libraries of tetrahydro-β-carbolines by reacting resin-bound tryptophan with various aldehydes. Simplifies purification; allows for easy automation. researchgate.net
Oxidative Aromatization Conversion of tetrahydro-β-carbolines or dihydro-β-carbolines to the fully aromatic β-carboline. A common final step after library generation of the saturated precursors. Reagents like DDQ or K₂Cr₂O₇ are often used. nih.govljmu.ac.ukresearchgate.net
Cross-Dehydrogenative Coupling Formation of a C-C bond by the formal removal of two hydrogen atoms from two different C-H bonds. Used to synthesize 1-indolyltetrahydro-β-carboline derivatives, including the total synthesis of Eudistomin U. Allows for the coupling of two reactive nucleophiles. rsc.org

Biological Activities and Mechanistic Studies of 14 Methyleudistomin C in Vitro and Preclinical in Vivo

Potent Cytotoxic and Antiproliferative Activities of 14-Methyleudistomin C

This compound, a β-carboline alkaloid isolated from the marine ascidian Eudistoma gilboverde, has demonstrated significant cytotoxic and antiproliferative effects against various human tumor cell lines in preclinical studies. nih.govresearchgate.net

Efficacy Against Human Tumor Cell Lines (e.g., IC50 values)

The potency of this compound as a cytotoxic agent is highlighted by its low IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. In a notable study, this compound exhibited IC50 values of less than 1.0 µg/mL against four different human tumor cell lines. nih.govcapes.gov.br This potent activity positions it as a compound of interest in the search for new anticancer drugs. markus-peschel.de

Table 1: Cytotoxic Activity of this compound Against Human Tumor Cell Lines

Cell Line IC50 (µg/mL)
Human Tumor Cell Line 1 < 1.0
Human Tumor Cell Line 2 < 1.0
Human Tumor Cell Line 3 < 1.0
Human Tumor Cell Line 4 < 1.0

This table is based on data reporting IC50 values of < 1.0 µg/mL against four different human tumor cell lines. nih.govcapes.gov.br

Differential Cytotoxicity Across Various Cancer Cell Types

Research has indicated that this compound demonstrates differential cytotoxicity, meaning its effectiveness can vary across different types of cancer cells. researchgate.net The compound has shown high cytotoxic activity against four distinct cancer cell types. researchgate.net This selectivity is a crucial aspect of anticancer drug development, as it suggests the potential for targeted therapies with fewer side effects. The concept of differential cytotoxicity is fundamental in screening for new neurotoxic compounds and is a valuable tool in assessing the potential of environmental contaminants. nih.gov

Cellular Mechanisms of Action Underlying Cytotoxicity

The cytotoxic effects of this compound are attributed to its ability to interfere with fundamental cellular processes, leading to cell death and the inhibition of tumor growth.

Induction of Apoptosis (e.g., DNA fragmentation, Caspase activation)

This compound is known to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. iiarjournals.org A hallmark of apoptosis is the fragmentation of DNA, a process initiated by the activation of specific enzymes. wikipedia.orgnovusbio.com In this process, caspase-3 activates a DNase (CAD) that cleaves nuclear DNA into smaller fragments. wikipedia.org The induction of apoptosis by this compound is believed to involve the cleavage of caspase-3, which is a critical executioner caspase in the apoptotic pathway. iiarjournals.org The release of cytochrome c from the mitochondria is an early event in apoptosis that leads to the activation of caspases. nih.gov

Interactions with DNA (e.g., DNA intercalation)

The molecular mechanism underlying the cytotoxic effects of this compound likely involves direct interaction with DNA. researchgate.net As a planar molecule, it is capable of DNA intercalation, a process where it inserts itself between the base pairs of the DNA double helix. patsnap.comuah.es This intercalation can disrupt the normal structure and function of DNA, leading to the inhibition of critical cellular processes such as DNA replication and transcription. patsnap.com This disruption ultimately triggers the cellular pathways leading to apoptosis and cell cycle arrest. iiarjournals.org

Inhibition of Key Enzymes (e.g., Topoisomerases, Cyclin-Dependent Kinases (CDK), Monoamine Oxidase)

Research into the specific enzyme inhibitory properties of this compound is limited. However, the broader family of β-carboline alkaloids, to which it belongs, is known to interact with various key enzymes.

Topoisomerases and Cyclin-Dependent Kinases (CDK): There is currently no specific data available from the reviewed sources detailing the inhibitory activity of this compound against topoisomerases or cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. waocp.commdpi.com Similarly, topoisomerase inhibitors are an established class of anticancer drugs. japsonline.com While some alkaloids are known to inhibit these enzymes, specific studies on this compound are lacking.

Monoamine Oxidase (MAO): Direct studies on the inhibition of monoamine oxidase (MAO) by this compound have not been reported. However, the β-carboline scaffold is a well-known pharmacophore present in many potent MAO inhibitors. wikipedia.org MAO enzymes are responsible for the degradation of key neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. mayoclinic.orgnih.gov Their inhibition can increase the levels of these neurotransmitters in the brain, an effect utilized in the treatment of depression and other neurological disorders. wikipedia.orgmayoclinic.org Given its structure, it is plausible that this compound could exhibit MAO inhibitory activity, but this remains to be experimentally verified.

Modulation of Protein-Protein Interactions

While direct evidence for this compound modulating classical protein-protein interactions (PPIs) is not available, its parent compound, Eudistomin C, has a well-defined mechanism that involves a critical interaction with a large molecular assembly.

Eudistomin C exerts its potent cytotoxic and antiviral effects by inhibiting protein synthesis. researchgate.netnih.govwikipedia.org Mechanistic studies have revealed that it directly targets the 40S ribosomal subunit. researchgate.netnih.gov Specifically, Eudistomin C binds to a complex containing the ribosomal protein uS11 (also known as Rps14p in yeast). researchgate.netnih.gov This interaction disrupts the process of translation, leading to cell death and the halting of viral replication, which relies on the host cell's machinery. researchgate.netnih.gov This mechanism, while not a typical modulation of a signaling PPI, represents a fundamental disruption of the protein-ribosome interaction essential for cellular function. It is hypothesized that this compound may share this mechanism, although this has not been confirmed.

Other Reported Biological Activities of this compound and Closely Related Analogs

The broader eudistomin family exhibits a wide range of biological activities, providing context for the potential properties of this compound.

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Numerous eudistomin analogs have demonstrated significant antimicrobial properties.

Antibacterial Activity: Several eudistomins show potent activity, particularly against Gram-positive bacteria. nih.gov Eudistomin U, for instance, is effective against Streptococcus pyogenes, Staphylococcus aureus, and Mycobacterium smegmatis, with IC50 values ranging from 3.4 to 6.4 μg/mL. nih.gov Other analogs, such as Eudistomins W and X, are active against Bacillus subtilis and S. aureus. mdpi.com The Y-series of eudistomins also displays a range of antibacterial action against both Gram-positive and Gram-negative bacteria. researchgate.netacs.org

Interactive Data Table: Antibacterial Activity of Eudistomin Analogs

CompoundBacteriumActivity MetricValueReference
Eudistomin UStreptococcus pyogenesIC503.4 µg/mL nih.gov
Eudistomin UStaphylococcus aureusIC505.0 µg/mL nih.gov
Eudistomin UMycobacterium smegmatisIC506.4 µg/mL nih.gov
Eudistomin UEscherichia coliIC5025.1 µg/mL nih.gov
Eudistomin UPseudomonas aeruginosaIC5027.7 µg/mL nih.gov
Eudistomin XBacillus subtilisInhibition Zone18 mm (10 µ g/disk ) mdpi.com
Eudistomin XStaphylococcus aureusInhibition Zone12 mm (10 µ g/disk ) mdpi.com
Eudistomin XEscherichia coliInhibition Zone20 mm (10 µ g/disk ) mdpi.com
Eudistomin Y6Staphylococcus epidermisMIC100 µM acs.org
Eudistomin Y6Bacillus subtilisMIC100 µM acs.org

Antifungal Activity: The antifungal properties within the eudistomin class appear to be more varied. Eudistomin X was reported to be active against Candida albicans, showing an 18 mm inhibition zone at a dose of 10 µ g/disk . mdpi.com Conversely, a study on Eudistomin U found no significant antifungal activity. nih.gov The development of synthetic eudistomin-inspired heteroaryl ketones has led to new compounds with optimized antifungal potential, suggesting the scaffold is promising for derivatization. acs.org

Antiviral Properties

The antiviral activity of eudistomins is one of their most cited properties. Eudistomins C, E, K, and L, which contain a characteristic oxathiazepine ring, are particularly potent antiviral agents. acs.orgmdpi.com They have shown significant activity against Herpes Simplex Virus-1 (HSV-1) and Polio virus. nih.govnih.gov The antiviral mechanism of Eudistomin C is believed to stem from its ability to inhibit viral protein translation by targeting the host cell's ribosome. researchgate.net

Interactive Data Table: Antiviral Activity of Eudistomin Analogs

CompoundVirusActivity MetricValueReference
Eudistomin CHerpes Simplex Virus-1MIC0.1 µg/mL nih.gov
Eudistomin CVesicular Stomatitis VirusMIC0.1 µg/mL nih.gov
Eudistomin EHerpes Simplex Virus-1MIC0.1-1.0 µg/mL nih.gov
Eudistomin KHerpes Simplex Virus-1MIC0.1-1.0 µg/mL nih.gov
Eudistomin LHerpes Simplex Virus-1MIC0.1-1.0 µg/mL nih.gov

Interaction with Neurotransmitter Receptors (e.g., Benzodiazepine (B76468) Receptors, 5-Hydroxytryptamine Receptors)

There is no direct experimental evidence from the reviewed literature showing that this compound or its close analogs bind to benzodiazepine or 5-hydroxytryptamine (5-HT, serotonin) receptors.

Benzodiazepine Receptors: These receptors are allosteric modulatory sites on the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.gov While various synthetic and natural compounds bind to these sites, no studies have reported such an interaction for this compound.

5-Hydroxytryptamine (Serotonin) Receptors: The indole (B1671886) nucleus, which forms the core of the β-carboline structure, is chemically related to the neurotransmitter serotonin (5-hydroxytryptamine). mdpi.comresearchgate.net This structural similarity is the basis for the activity of many drugs that target the serotonergic system. However, a direct interaction between eudistomins and any of the numerous 5-HT receptor subtypes has not been documented in the available research. The potential link remains speculative, possibly occurring indirectly through mechanisms like MAO inhibition, which would affect serotonin levels. mayoclinic.org

Structure Activity Relationship Sar Studies of 14 Methyleudistomin C and Its Beta Carboline Class

Identification of Essential Structural Motifs for Biological Activity

The biological activity of β-carboline derivatives is intrinsically linked to their tricyclic pyrido[3,4-b]indole scaffold. This core structure is a recurring motif in a multitude of natural and synthetic compounds with diverse pharmacological properties, including antitumor, antiviral, and anti-inflammatory effects. researchgate.netnih.gov

Key structural features essential for the biological activity of the β-carboline class include:

The Tricyclic Core: The planar, aromatic nature of the β-carboline ring system is fundamental for its ability to intercalate with DNA, a mechanism underlying the cytotoxic effects of many of its derivatives. nih.gov

The Pyridine (B92270) Nitrogen (N-2): This nitrogen atom can act as a hydrogen bond acceptor, which is a critical interaction in the binding of these compounds to various biological targets. mdpi.com

The Indole (B1671886) NH (N-9): The indole nitrogen and its potential for substitution play a significant role in modulating the biological activity and physicochemical properties of β-carboline derivatives. usm.my

Substituents at C-1: The nature of the substituent at the C-1 position of the β-carboline ring has a profound impact on the compound's potency and selectivity. In the case of 14-Methyleudistomin C, this position corresponds to the C-14 methyl group. Studies on related β-carbolines have shown that the introduction of a methyl group at this position can enhance cytotoxic potencies. researchgate.net

The Tetrahydro-β-carboline Moiety: For derivatives with a saturated or partially saturated pyridine ring, such as in the tetrahydro-β-carboline series, the stereochemistry at the C-1 position becomes a critical determinant of biological activity.

Influence of Substituent Variations on Potency and Selectivity

The potency and selectivity of β-carboline alkaloids can be finely tuned by varying the substituents at different positions of the core structure. Research on a wide array of β-carboline derivatives has provided valuable insights into these relationships.

Substitutions at C-1: The introduction of different aryl or alkyl groups at the C-1 position significantly influences the biological activity. For instance, in a series of 1-substituted-phenyl β-carbolines, the nature of the substituent on the phenyl ring was found to be a key determinant of anticancer activity. researchgate.net Similarly, the presence of a methyl group at C-1, as seen in this compound, has been associated with enhanced cytotoxic effects in other β-carboline analogs. researchgate.net

Substitutions at N-2 and N-9: Derivatization at the N-2 and N-9 positions of the β-carboline ring has been shown to be crucial for modulating cytotoxic activity. For example, the introduction of a benzyl (B1604629) group at the N-2 position has been reported to play an important role in the modulation of cytotoxic activities. usm.my Furthermore, 3D-QSAR models have highlighted the importance of derivatization at both the N-2 and N-9 positions for the cytotoxic effects of β-carbolines. usm.my

Substitutions at C-3: The C-3 position is another key site for modification. The introduction of ethoxycarbonyl substituents at this position, in combination with other modifications, has been shown to improve the cytotoxic activity of β-carboline derivatives. researchgate.net

The following table summarizes the observed influence of substituent variations on the biological activity of selected β-carboline derivatives, providing a basis for understanding the potential role of the methyl group in this compound.

Compound SeriesPosition of VariationType of SubstituentObserved Effect on Activity
1,3,9-trisubstituted β-carbolinesC-1MethylIncreased cytotoxic activity
N2-benzylated-β-carbolinesN-2BenzylImportant for modulating cytotoxic activity
1,3,9-trisubstituted β-carbolinesC-3EthoxycarbonylImproved cytotoxic activity in combination with other substitutions
1,3,9-trisubstituted β-carbolinesN-9PentafluorobenzylOptimal for improvement of cytotoxic activity in combination with other substitutions

Pharmacophore Modeling and Ligand-Receptor Mapping

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. acs.org For the β-carboline class, pharmacophore models have been developed to understand their interaction with various biological targets, including DNA and protein kinases. researchgate.net

A typical pharmacophore model for cytotoxic β-carbolines might include:

Aromatic Rings: Representing the planar β-carboline core, which is crucial for DNA intercalation. nih.gov

Hydrogen Bond Acceptors: Often corresponding to the pyridine nitrogen (N-2), which can interact with amino acid residues in a protein's active site. mdpi.com

Hydrogen Bond Donors: The indole NH (N-9) can act as a hydrogen bond donor, contributing to binding affinity. mdpi.com

Hydrophobic Features: Substituents at various positions can introduce hydrophobic interactions that enhance binding to the target. mdpi.com

Ligand-receptor mapping, often performed in conjunction with molecular docking studies, helps to visualize and understand how a ligand like this compound might fit into the binding site of its biological target. While specific pharmacophore models for this compound are not extensively documented, models developed for other cytotoxic β-carbolines provide a valuable framework for predicting its potential interactions. For example, a five-point pharmacophore hypothesis for a series of β-carboline derivatives with antitumor activity included features that highlight the importance of the structural arrangement for cytotoxicity. researchgate.net

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in the study of structure-activity relationships, offering insights that complement experimental data. ethz.ch

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For the β-carboline class, docking studies have been employed to investigate their interactions with targets such as topoisomerases and kinases. crimsonpublishers.comnih.gov These studies can reveal key amino acid residues involved in binding and help to explain the observed SAR. For instance, docking studies on β-carboline derivatives have shown that the β-carboline ring can intercalate between DNA base pairs, while substituents can form additional interactions with the DNA grooves or the active site of an enzyme. nih.gov Although specific docking studies for this compound are not widely published, molecular docking of related marine alkaloids has been performed to understand their interactions with biological targets. pensoft.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding and conformational changes that may occur upon ligand binding. nih.gov For β-carbolines, MD simulations can help to refine the binding poses predicted by molecular docking and provide a more accurate picture of the interactions at an atomic level. mdpi.com These simulations can reveal the role of water molecules in mediating interactions and the flexibility of both the ligand and the protein, which are crucial for a comprehensive understanding of the binding process.

QSAR is a computational method that correlates the chemical structure of a series of compounds with their biological activity. jyoungpharm.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.

For β-carboline derivatives, several QSAR studies have been conducted to model their cytotoxic and antitumor activities. jyoungpharm.orgresearchgate.netmdpi.comijpar.com These studies have identified various physicochemical descriptors that are correlated with biological activity, such as:

Topological descriptors: These relate to the connectivity and branching of the molecule.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment, which are important for intermolecular interactions.

Thermodynamic descriptors: These relate to the energy and stability of the molecule.

A QSAR study on a series of β-carboline derivatives with antitumor activity concluded that the cytotoxic activity is strongly influenced by the thermodynamic and electronic nature of the substituents. jyoungpharm.org Another 3D-QSAR study highlighted the importance of derivatization at the N-2 and N-9 positions for cytotoxic effects. usm.my

The following table presents a conceptual overview of descriptors that are often found to be significant in QSAR models of β-carboline cytotoxicity.

Descriptor TypeExample DescriptorPotential Implication for Activity
Electronic Dipole MomentInfluences long-range electrostatic interactions with the target.
Topological Molecular Connectivity IndicesReflects the size, shape, and branching of the molecule, which can affect how it fits into a binding site.
Thermodynamic Heat of FormationRelates to the stability of the molecule and can influence binding affinity.
Steric Molar RefractivityRepresents the volume occupied by a substituent and can impact steric fit within a binding pocket.

While a specific QSAR model for this compound is not available, the findings from studies on related β-carbolines provide a strong foundation for understanding the structural determinants of its biological activity and for the future design of more potent analogs.

Future Perspectives and Advanced Research Directions

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Discovery

To fully elucidate the mechanism of action of 14-Methyleudistomidin C, future research can integrate sophisticated "omics" technologies. While the precise molecular target of 14-Methyleudistomidin C remains to be investigated, the broader eudistomin class of compounds is known to exert biological effects through various mechanisms, including the inhibition of protein translation by targeting the 40S ribosome, as seen with Eudistomin C. researchgate.netmdpi.com

By applying proteomics, researchers could analyze global changes in protein expression in cancer cells treated with 14-Methyleudistomidin C, identifying key pathways that are disrupted. Similarly, metabolomics could reveal alterations in cellular metabolism, providing a functional readout of the compound's impact. This approach can help pinpoint specific protein targets or metabolic vulnerabilities exploited by the molecule. Furthermore, insights from metagenomics on the symbiotic microorganisms hosted by ascidians may uncover the biosynthetic gene clusters responsible for producing these alkaloids, offering a route for sustainable production. nih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Insight

The initial cytotoxic screening of 14-Methyleudistomidin C was conducted on two-dimensional (2D) cancer cell monolayers. researchgate.netacs.org While informative, these models lack the complexity of a true tumor microenvironment. The next phase of research should employ advanced in vitro and in vivo models to gain deeper mechanistic insights and better predict clinical efficacy.

Advanced In Vitro Models : The use of three-dimensional (3D) cell cultures, such as tumor spheroids and organoids, can more accurately replicate the cell-cell interactions, nutrient gradients, and drug penetration challenges of solid tumors. Testing 14-Methyleudistomidin C in these systems would provide a more rigorous assessment of its potency.

In Vivo Models : Progressing to in vivo studies is a critical step. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are considered a gold standard for preclinical evaluation as they retain the heterogeneity of the original human tumor. crownbio.com Evaluating 14-Methyleudistomidin C in PDX models derived from tumor types that showed high sensitivity in initial screenings would be a logical next step to validate its antineoplastic activity. canterbury.ac.nz Other eudistomins have already been tested in murine allograft models, establishing a precedent for this line of investigation. mdpi.com

Bioengineering and Synthetic Biology Approaches for Sustainable Production

The isolation of 14-Methyleudistomidin C directly from its natural marine source, the ascidian Eudistoma gilboverde, is not a sustainable method for large-scale production required for extensive preclinical and potential clinical development. acs.org Bioengineering and synthetic biology offer a promising solution.

The biosynthesis of β-carbolines is understood to generally involve the coupling of tryptophan with a second amino acid, such as proline. acs.org The discovery that some marine natural products are produced by symbiotic microorganisms opens the door to fermentation-based production. mdpi.com A key future goal would be to identify the specific biosynthetic gene cluster for 14-Methyleudistomidin C within the ascidian or its microbial symbionts. Once identified, this gene cluster could be cloned and expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. This would enable a scalable, sustainable, and cost-effective production pipeline, overcoming the supply limitations inherent in natural product harvesting.

Exploration of New Therapeutic Indications Beyond Cytotoxicity

While the pronounced cytotoxic activity of 14-Methyleudistomidin C is its most prominent feature, the chemical scaffold of β-carbolines is associated with a wide spectrum of biological activities. researchgate.netmarkus-peschel.de Many compounds within the eudistomin family exhibit antiviral, antimicrobial, and calmodulin antagonistic properties. acs.orgnih.gov

Future research should therefore broaden the screening of 14-Methyleudistomidin C to explore its potential in other therapeutic areas:

Antiviral Activity : Eudistomins C, E, K, and L are known for their potent antiviral effects. acs.org Screening 14-Methyleudistomidin C against a panel of viruses could uncover new antiviral applications.

Antimicrobial Activity : Various eudistomins have demonstrated antibacterial and antifungal properties. nih.govresearchgate.netmdpi.com Assessing 14-Methyleudistomidin C against pathogenic bacteria and fungi, including drug-resistant strains, is a worthwhile endeavor.

Neurological Activity : Given that some β-carbolines can interact with receptors in the central nervous system, and analogues of Eudistomin D have been tested for affinity to adenosine (B11128) receptors, investigating potential neuromodulatory effects of 14-Methyleudistomidin C could reveal entirely new therapeutic avenues. nih.gov

Rational Design of Next-Generation Analogues with Improved Efficacy and Specificity

The structure of 14-Methyleudistomidin C provides a promising starting point for medicinal chemistry efforts. Rational design of new analogues can lead to compounds with improved potency, greater selectivity for cancer cells over healthy cells, and more favorable pharmacokinetic properties.

Structure-activity relationship (SAR) studies on related compounds offer valuable guidance. For instance, the synthesis of fluorescent derivatives of Eudistomin Y helped identify the lysosome as a subcellular target, a strategy that could be applied to 14-Methyleudistomidin C. researchgate.netnih.gov Similarly, the development of a 3-formyl derivative of Eudistomin U led to a 20-fold increase in activity against melanoma cells. nih.gov

Key modifications for future analogues of 14-Methyleudistomidin C could include:

Altering the N-14 methylation pattern. acs.org

Substituting or repositioning the bromine atom on the indole (B1671886) ring.

Modifying the β-carboline core to enhance interactions with its biological target.

Synthesizing hybrid molecules that combine the 14-Methyleudistomidin C scaffold with other pharmacophores to create dual-target agents.

Bridging Basic Research to Preclinical Development and Lead Optimization

Translating the initial discovery of 14-Methyleudistomidin C into a viable preclinical candidate requires a structured and multidisciplinary approach. The potent in vitro cytotoxicity provides a strong foundation for a lead optimization program. acs.org

The pathway from basic research to preclinical development would involve:

Lead Optimization : Leveraging the rational design strategies outlined above (8.5) to synthesize a focused library of analogues with improved therapeutic indices.

Mechanism of Action (MoA) Deconvolution : Using the advanced models and omics technologies (8.1, 8.2) to definitively identify the molecular target and mechanism of cytotoxicity. Investigations could explore targets identified for other eudistomins, such as the ribosome or DNA, as starting points. mdpi.com

Scalable Synthesis : Perfecting a total chemical synthesis or establishing a bioengineered production route (8.3) to provide the quantities of the lead compound necessary for advanced testing.

ADME/Tox Profiling : Characterizing the absorption, distribution, metabolism, excretion (ADME), and preliminary toxicity profiles of the most promising analogues to ensure they possess drug-like properties suitable for in vivo administration.

In Vivo Proof-of-Concept : Demonstrating significant anti-tumor efficacy of an optimized analogue in relevant animal models, such as the PDX models discussed previously (8.2). mdpi.com

This systematic process will be essential to bridge the gap between the initial discovery of this potent marine natural product and its potential development as a next-generation therapeutic agent.

Table 1. Reported Cytotoxic Activity of 14-Methyleudistomidin C

Cell LinesActivityReference
Four human tumor cell linesIC50 < 1.0 µg/mL acs.org
Human tumor cell linesIC50 < 1.0 µg/mL iiarjournals.org

Q & A

Q. What are the key analytical techniques for identifying and characterizing 14-Methyleudistomin C in natural product extracts?

To confirm the identity of this compound, researchers should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) with high-resolution mass spectrometry (HRMS). Liquid chromatography–mass spectrometry (LC-MS) is critical for purity assessment. Ensure reproducibility by cross-referencing spectral data with published values and using authenticated reference standards. For structural elucidation, X-ray crystallography or computational modeling (e.g., density functional theory) may resolve ambiguities .

Q. How can researchers optimize the isolation of this compound from marine organisms?

Isolation protocols typically involve solvent extraction (e.g., methanol or dichloromethane), followed by chromatographic separation (e.g., flash chromatography, HPLC). Critical parameters include solvent polarity gradients and column selection (e.g., C18 reverse-phase). Monitor fractions using thin-layer chromatography (TLC) or LC-MS. Purity validation requires ≥95% homogeneity via NMR and HRMS. Document all steps meticulously to ensure reproducibility .

Q. What in vitro assays are recommended for preliminary bioactivity screening of this compound?

Standard assays include cytotoxicity (MTT assay against cancer cell lines), antimicrobial activity (MIC determination via broth microdilution), and enzyme inhibition (e.g., kinase or protease assays). Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to minimize variability. Normalize results to cell viability or solvent-only controls. Publish raw data and statistical analyses (e.g., IC₅₀ calculations) .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

Analyze methodological differences, such as cell line specificity (e.g., HeLa vs. MCF-7), assay conditions (e.g., serum concentration), or compound stability (e.g., degradation in DMSO). Conduct systematic reviews to identify confounding variables, and perform dose-response meta-analyses if feasible. Validate findings using orthogonal assays (e.g., apoptosis vs. necrosis markers) .

Q. What experimental design considerations are critical for studying this compound’s mechanism of action?

Design should include:

  • Target identification : Use affinity chromatography or thermal shift assays.
  • Pathway analysis : RNA sequencing or phosphoproteomics.
  • Controls : Genetic knockdown (e.g., CRISPR/Cas9) or pharmacological inhibitors.
  • Dose optimization : Pre-test solubility and cytotoxicity to select non-toxic, bioactive concentrations.
    Document protocols in supplementary materials to enable replication .

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound analogs?

Evaluate reaction conditions (e.g., catalyst loading, temperature) and purification methods (e.g., recrystallization vs. column chromatography). Use Design of Experiments (DoE) to identify critical factors. Compare yields with computational models (e.g., reaction kinetics simulations). Publish detailed synthetic procedures, including failed attempts, to guide optimization .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical models?

Use nonlinear regression (e.g., log-dose vs. response curves) to calculate EC₅₀/ED₅₀ values. For in vivo data, apply mixed-effects models to account for inter-individual variability. Include confidence intervals and power analyses to justify sample sizes. Transparently report outliers and exclusion criteria .

Methodological and Reproducibility Challenges

Q. How can researchers mitigate batch-to-batch variability in this compound isolated from natural sources?

Standardize extraction protocols (e.g., harvest season, organism subspecies) and validate chemical consistency via metabolomic profiling (e.g., LC-MS/MS). Use synthetic or semi-synthetic routes for critical studies requiring high reproducibility. Publish certificate of analysis (CoA) data for each batch .

Q. What strategies ensure rigorous validation of this compound’s molecular targets?

Combine genetic (e.g., siRNA silencing) and pharmacological (e.g., inhibitor co-treatment) approaches. Validate using orthogonal techniques like cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR). Share raw binding curves and affinity constants in supplementary materials .

Q. How should researchers handle conflicting data on this compound’s pharmacokinetic properties?

Re-evaluate experimental models (e.g., in vitro vs. in vivo absorption). Use radiolabeled compounds for definitive biodistribution studies. Compare results across species (e.g., murine vs. primate) and administration routes (e.g., oral vs. intravenous). Disclose all analytical methods (e.g., LC-MS/MS parameters) .

Data Presentation and Publication Guidelines

Q. What metadata is essential for publishing this compound research?

Include:

  • Synthetic procedures : Yields, purity, spectral data (NMR, HRMS).
  • Biological assays : Cell lines, passage numbers, assay conditions.
  • Statistical analyses : Software (e.g., GraphPad Prism), tests used, p-values.
    Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChEMBL or Zenodo .

Q. How to structure a research paper on this compound for high-impact journals?

Follow IMRAD (Introduction, Methods, Results, Discussion) with:

  • Abstract : Highlight novelty (e.g., first total synthesis) and significance (e.g., novel mechanism).
  • Methods : Cite established protocols (e.g., NCCN guidelines for cytotoxicity).
  • Results : Use tables for IC₅₀ values and figures for mechanistic models.
  • Discussion : Contrast findings with prior studies and propose future directions (e.g., in vivo efficacy trials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.